KR31173

PET imaging AT1 receptor Radioligand binding

KR31173 is a potent AT1 antagonist (IC50 3.27 nM) validated as a PET radioligand precursor for imaging AT1R upregulation in post-infarct remodeling and renal pathophysiology across mice, rats, dogs, pigs, baboons, and humans. Features methoxymethyl moiety enabling efficient 11C labeling—critical for PET tracer applications where therapeutic ARBs (losartan, valsartan) cannot substitute. Ideal for translational research requiring cross-species receptor quantification. Inquire for bulk research pricing.

Molecular Formula C31H30N8O2
Molecular Weight 546.6 g/mol
Cat. No. B1247136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKR31173
Synonyms(11C)KR31173
2-butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-((2'-(1H-tetrazol-5-yl)bipohenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine
KR 31173
KR-31173
R31173
Molecular FormulaC31H30N8O2
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CC=CC=[N+]6[O-])COC
InChIInChI=1S/C31H30N8O2/c1-3-4-12-29-32-26-18-25(28-11-7-8-17-39(28)40)27(20-41-2)33-31(26)38(29)19-21-13-15-22(16-14-21)23-9-5-6-10-24(23)30-34-36-37-35-30/h5-11,13-18H,3-4,12,19-20H2,1-2H3,(H,34,35,36,37)
InChIKeyKTIHPEHEYAUWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KR31173: AT1 Antagonist Research Compound and PET Radioligand Precursor for Angiotensin Receptor Imaging


KR31173 (2-butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine) is a potent and selective angiotensin II type 1 (AT1) receptor antagonist with an in vitro binding affinity of IC50 = 3.27 nM determined in rat liver homogenates [1]. Developed as an analog of SK-1080, this compound features a pyridine N-oxide moiety and is structurally engineered to serve as a radioligand precursor [1]. When labeled with carbon-11, [11C]KR31173 functions as a positron emission tomography (PET) tracer capable of visualizing and quantifying AT1 receptor distribution and density in vivo [1]. The compound has been validated across multiple species including mice, rats, dogs, pigs, and baboons, with first-in-human application demonstrating safety and specific myocardial retention [2].

Why KR31173 Cannot Be Substituted with Generic AT1 Antagonists in Imaging Research


While numerous AT1 receptor antagonists (ARBs) exist for therapeutic applications, KR31173 occupies a distinct functional category as a research radioligand optimized for PET imaging, not as a therapeutic agent. The substitution of KR31173 with clinically available ARBs such as losartan, candesartan, or valsartan would be scientifically invalid for imaging applications because these therapeutic compounds lack the methoxymethyl moiety necessary for efficient carbon-11 radiolabeling [1]. Furthermore, even among AT1-targeted PET radioligands, critical differences in specific binding efficiency, species translatability, and plasma metabolic stability exist. Earlier AT1 PET tracers such as [11C]MK-996 faced synthetic difficulty [1], while [11C]L-159,884 demonstrated rapid metabolism in initial human studies that limited its clinical utility [1]. These precedents underscore that AT1-targeted PET tracer performance cannot be inferred from therapeutic pharmacology or chemical similarity alone; it must be established through direct comparative evaluation of radioligand-specific parameters.

KR31173 Quantitative Differentiation Evidence: Head-to-Head and Cross-Species Binding Data


KR31173 vs. L-159,884: Direct Head-to-Head Comparison of Specific Binding in Baboon

In a direct head-to-head PET imaging study in the same baboon subject, [11C]KR31173 demonstrated substantially higher specific binding to renal cortical AT1 receptors compared to the previously developed AT1 radioligand [11C]L-159,884. [11C]KR31173 achieved 81% specific binding, whereas [11C]L-159,884 achieved only 34% specific binding under comparable imaging conditions [1]. This 2.4-fold difference in specific binding represents a critical determinant of image contrast and quantitative accuracy in PET studies.

PET imaging AT1 receptor Radioligand binding Non-human primate

KR31173 vs. SK-1080: In Vitro Binding Affinity Comparison in Rat Liver Homogenates

KR31173 exhibits approximately 3.5-fold higher binding affinity for the AT1 receptor than its structural progenitor SK-1080 when measured in rat liver homogenates. KR31173 has an IC50 of 3.27 nM, while SK-1080 has an IC50 of 11.6 nM in the same assay system [1]. Notably, SK-1080 demonstrates species-dependent affinity with an IC50 of 1.01 nM on human receptors, highlighting the importance of species selection in comparative binding studies.

Receptor binding AT1 antagonist Affinity comparison In vitro pharmacology

KR31173: Cross-Species Validation of High Specific Binding in Mouse, Dog, and Baboon

KR31173 demonstrates consistently high specific binding to AT1 receptors across multiple preclinical species, a property not uniformly established for alternative AT1 PET tracers. Ex vivo biodistribution in mice showed specific binding rates of 80–90% in adrenals, kidneys, lungs, and heart [1]. In beagle dogs, renal cortex specific binding reached 95% with tissue concentration of 63 nCi/ml per millicurie at 75–95 min postinjection [1]. In baboon renal cortex, tissue activity was 345 nCi/ml per millicurie at 55–75 min postinjection [1].

Species translatability Biodistribution Renal imaging Preclinical validation

KR31173: Porcine Myocardial Infarct-to-Remote Retention Ratio and Plasma Metabolic Stability

In a porcine model of myocardial infarction, KR31173 retention corrected for regional perfusion revealed AT1R up-regulation in the infarct area relative to remote myocardium (8.7 ± 0.8%/min vs. 7.1 ± 0.3%/min), and both regions showed elevated retention compared with healthy control myocardium (5.8 ± 0.4%/min; p < 0.01 each) [1]. Critically, plasma metabolism of [11C]KR31173 was low, with 85 ± 2% of intact tracer remaining after 60 minutes [1]. First-in-man application demonstrated detectable and specific myocardial retention (1.2 ± 0.1%/min) albeit at lower absolute levels than pigs (4.4 ± 1.2%/min; p = 0.04) [1].

Myocardial infarction Cardiac remodeling Metabolic stability Porcine model

KR31173: Optimal Research and Translational Imaging Application Scenarios


Preclinical PET Imaging of AT1 Receptor Regulation in Cardiovascular Disease Models

KR31173 is validated for PET imaging of AT1 receptor upregulation following myocardial ischemia-reperfusion injury. In rat models, [11C]KR31173 detected transient regional AT1R upregulation in the infarct area peaking at 1–3 weeks post-surgery (autoradiographic infarct-to-remote ratio reaching 3.16 ± 0.57 at week 3) and enabled assessment of pharmacological blockade efficacy by valsartan versus enalapril [1]. In porcine models, KR31173 retention revealed AT1R up-regulation in both infarct and remote myocardium relative to healthy controls [2]. This application is optimal for research groups investigating the role of the renin-angiotensin system in post-infarct cardiac remodeling.

Renal AT1 Receptor Quantification and Kinetic Modeling in Large Animal Models

KR31173 demonstrates high specific binding to renal cortical AT1 receptors across multiple species (95% in dogs, 81% in baboons) and has been validated with compartmental kinetic modeling in porcine models of renal ischemia-reperfusion [1][2]. The radioligand's favorable tissue-to-blood ratios (generally exceeding 10:1) and high specific binding enable accurate quantification of renal AT1 receptor density [1]. This scenario is suited for research investigating renal pathophysiology, including renovascular hypertension and diabetic nephropathy models requiring quantitative receptor imaging endpoints.

Translational AT1R Imaging Studies Requiring Cross-Species Consistency

For research programs requiring AT1 receptor imaging across multiple species from rodents to non-human primates, KR31173 offers validated performance across mice, rats, dogs, pigs, and baboons [1]. The compound's demonstrated low plasma metabolism in pigs (85 ± 2% intact tracer after 60 min) and successful first-in-man application showing specific myocardial retention [2] support its utility in translational imaging pipelines. This scenario is optimal for academic and industry research groups conducting IND-enabling studies that require a PET radioligand with established cross-species binding characteristics and human safety data.

Pharmacodynamic Assessment of ARB and ACE Inhibitor Efficacy in Preclinical Models

KR31173 enables direct visualization and quantification of AT1 receptor occupancy by therapeutic agents. Studies in rat models demonstrated that oral valsartan (50 mg/kg/d) resulted in partial blockade of [11C]KR31173 uptake (infarct-to-remote ratio reduced from 2.94 ± 0.52 to 2.07 ± 0.25), whereas the ACE inhibitor enalapril did not affect tracer uptake [1]. This differential response validates KR31173 as a tool for distinguishing between direct AT1 receptor blockade and upstream RAS inhibition. This scenario is ideal for pharmaceutical research evaluating the target engagement and receptor-level pharmacodynamics of novel RAS-modulating therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for KR31173

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.